molecular formula C18H18N4O3 B11322223 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

Cat. No.: B11322223
M. Wt: 338.4 g/mol
InChI Key: SWNUPGQVEDEPFH-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is an organic compound that features a tetrazole ring and a butoxybenzoate moiety. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate typically involves the formation of the tetrazole ring followed by esterification. One common method involves the reaction of a phenyl azide with an alkyne to form the tetrazole ring, followed by esterification with 2-butoxybenzoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. The use of catalysts and optimized reaction conditions can further improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-tetrazol-1-yl)benzoic acid
  • 4-(1H-tetrazol-1-yl)phenyl acetic acid
  • 4-(1H-tetrazol-1-yl)phenyl propanoic acid

Uniqueness

4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is unique due to the presence of both the tetrazole ring and the butoxybenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-butoxybenzoate

InChI

InChI=1S/C18H18N4O3/c1-2-3-12-24-17-7-5-4-6-16(17)18(23)25-15-10-8-14(9-11-15)22-13-19-20-21-22/h4-11,13H,2-3,12H2,1H3

InChI Key

SWNUPGQVEDEPFH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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